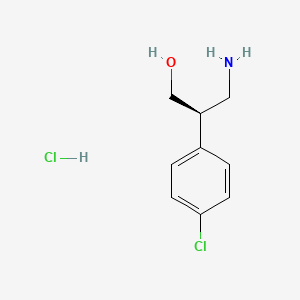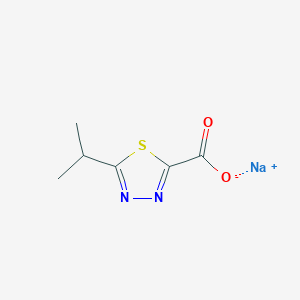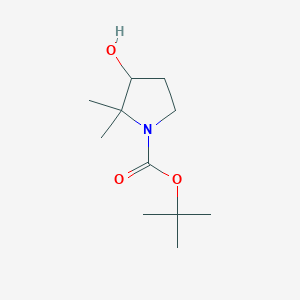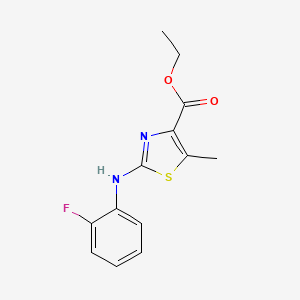
(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a 4-chloro-3-fluorophenyl ring linked to a 2-methylprop-2-enoic acid group . The exact structure would depend on the specific arrangement and orientation of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 4-chloro-3-fluorophenyl group could potentially undergo various substitution reactions, while the 2-methylprop-2-enoic acid moiety could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the 4-chloro-3-fluorophenyl group could potentially affect the compound’s polarity and reactivity . The compound has a molecular weight of 174.37 g/mol .Applications De Recherche Scientifique
1. Neuroprotective Agent Research
(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid has been studied for its potential as a neuroprotective agent. Specifically, compounds including 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid have been found to inhibit the synthesis of quinolinic acid, which is implicated in neurodegenerative diseases. This inhibition is achieved by targeting the kynurenine-3-hydroxylase enzyme, suggesting potential applications in treating neurological conditions (Drysdale et al., 2000).
2. Molecular Structure and Chemical Analysis
Research on related compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, has contributed to understanding the molecular structure and chemical properties of these acids. Studies include X-ray crystallography, spectroscopy, and quantum chemical calculations, providing insights into intramolecular and intermolecular interactions, vibrational modes, and chemical reactivity (Venkatesan et al., 2016).
3. Potential in Nonlinear Optical Materials
Studies on derivatives of prop-2-enoic acid, such as (2E)-3-phenylprop-2-enoic anhydride, have explored their potential in nonlinear optical (NLO) materials. These studies focus on molecular conformation, vibrational spectra, and hyperpolarizability, which are crucial for NLO applications. The significant first hyperpolarizability values indicate that these compounds are promising candidates for future NLO material studies (Mary et al., 2014).
4. Complexation with Transition Metals
Complexes of related compounds with various transition metals have been synthesized and characterized, revealing their potential for diverse applications. For instance, complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with metals like Mn, Co, Ni, and Cu have been studied for their thermal and magnetic properties, suggesting potential uses in material science and catalysis (Ferenc et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO2/c1-6(10(13)14)4-7-2-3-8(11)9(12)5-7/h2-5H,1H3,(H,13,14)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYRYVJTHXKBL-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)Cl)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)Cl)F)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-fluorophenyl)-2-methylprop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)



![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)


![1-Butoxycarbonyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}piperidin-4-ol](/img/structure/B1408279.png)


